Product packaging for Epiprednisolone(Cat. No.:CAS No. 600-90-8)

Epiprednisolone

Cat. No.: B046325
CAS No.: 600-90-8
M. Wt: 360.4 g/mol
InChI Key: OIGNJSKKLXVSLS-MKIDGPAKSA-N
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Description

Epiprednisolone is a synthetic glucocorticoid receptor (GR) agonist of significant interest in biochemical and pharmacological research. As a structural analog of prednisolone, its core research value lies in its potent anti-inflammatory and immunomodulatory properties, making it an essential tool for studying glucocorticoid signaling pathways. Researchers utilize this compound to investigate the mechanisms underlying the suppression of pro-inflammatory cytokine production, the inhibition of inflammatory cell migration, and the induction of apoptosis in specific immune cell lineages. Its mechanism of action involves diffusing across the cell membrane and binding to the cytosolic glucocorticoid receptor, leading to receptor activation, nuclear translocation, and subsequent modulation of gene transcription—either by transactivation of anti-inflammatory genes or transrepression of pro-inflammatory genes. This compound is critical for in vitro models of inflammation, autoimmune disorders, and allergic responses, providing foundational insights for advancing therapeutic strategies. It is supplied with comprehensive analytical documentation, including HPLC purity certification, to ensure experimental reproducibility and reliability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H28O5 B046325 Epiprednisolone CAS No. 600-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGNJSKKLXVSLS-MKIDGPAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-90-8
Record name (11alpha)-11,17,21-Trihydroxypregna-1,4-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11.ALPHA.)-11,17,21-TRIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC7U8F7FXE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic and Biosynthetic Pathways of Epiprednisolone

Chemical Synthesis Methodologies

The chemical synthesis of Epiprednisolone is not typically a direct objective but rather a consequence of the multi-step synthesis of Prednisolone (B192156). The strategies involve the transformation of a steroid nucleus through a series of reactions.

The synthesis of corticosteroids like Prednisolone, and by extension its impurities such as this compound, has evolved significantly over time. Initial synthetic routes often started from readily available steroid precursors. The development has been driven by the need for more efficient, scalable, and purer production methods. pharmaffiliates.comnih.gov The synthesis of steroidal active pharmaceutical ingredients (APIs) is now often a combination of chemical and microbiological processes. nih.gov Modern approaches, including computer-aided retrosynthesis software, are being used to discover novel and more efficient synthetic pathways for complex molecules. wikipedia.org

The synthesis of Prednisolone, and consequently this compound, is a complex process involving multiple chemical steps. A common starting material for the synthesis of Prednisolone is Hydrocortisone (B1673445) (also known as Cortisol). The key transformation is the introduction of a double bond at the C1-C2 position of the steroid's A-ring.

Other synthetic strategies may start from different precursors. For instance, one patented method for producing a related compound, 16α-hydroxyprednisolone, begins with 21-acetoxypregna-1,4,9(11),16(17)-tetrene-3,20-dione acetate (B1210297) and proceeds through a four-step process. Another approach describes the synthesis of methylprednisolone (B1676475) from pregnenolone (B344588) acetate via steps including epoxidation, oxidation, reduction, and dehydrogenation. These intricate multi-step syntheses highlight the complexity of producing these steroidal compounds.

To enhance the efficiency of steroid synthesis, various optimization studies have been conducted. These studies focus on improving reaction yields, reducing reaction times, and minimizing the formation of by-products. Key areas of optimization include the choice of solvents, catalysts, and reaction conditions. For example, the use of microwave irradiation has been shown to increase reaction rates and improve yields in certain steroid transformations. Other strategies involve the development of greener synthetic pathways that reduce organic waste and energy consumption through innovations like dynamic crystallization and the use of multi-enzyme cascades. nih.gov The optimization of purification methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), is also crucial for isolating the desired product from impurities.

During the synthesis of Prednisolone, several process-related impurities can be formed, with this compound (designated as Prednisolone EP Impurity F) being a notable example. The formation of such impurities often results from side reactions occurring on the steroid ring. The synthesis and isolation of these impurities are vital for their use as reference standards in quality control and analytical method validation.

Other known impurities in Prednisolone production include Prednisolone EP Impurity A (Hydrocortisone), Impurity B (Prednisone), and Impurity C (Prednisolone Acetate). The synthesis of various structural analogues is also an active area of research to explore new therapeutic properties.

Microbiological and Biotransformation Approaches

Microbiological methods offer a powerful alternative to purely chemical synthesis for specific steroid modifications, often providing high selectivity and milder reaction conditions.

A critical step in the conversion of Hydrocortisone to Prednisolone is the introduction of a double bond between the C1 and C2 atoms of the steroid A-ring. This 1,2-dehydrogenation reaction is efficiently catalyzed by microorganisms. Historically, Mycobacterium globiforme (now reclassified as Nocardioides simplex) has been a key industrial microorganism for this purpose. The enzyme responsible for this transformation is 3-ketosteroid-1(2)-dehydrogenase (3-KSD).

The process typically involves exposing the 1,2-saturated steroid to the microbial cells. Strains of Arthrobacter simplex are also widely used for the 1-dehydrogenation of steroids. Research has shown that recombinant strains of Mycolicibacterium smegmatis expressing the 3-KSD enzyme from Nocardioides simplex can achieve a high yield (95.4%) of Prednisolone from Hydrocortisone. This biotransformation is a cornerstone of modern steroid manufacturing, providing an efficient route to Prednisolone, from which this compound can arise as an impurity. nih.gov

Enzyme and Pathway Engineering for Steroid Biosynthesis

The production of corticosteroids like prednisolone often relies on the microbial transformation of steroid precursors, such as cortisol or plant-derived sterols. This biotransformation is carried out by microbial cell factories, most notably from the genus Mycolicibacterium (formerly Mycobacterium), which possess the necessary enzymatic machinery. Key to this process are enzymes that modify the steroid nucleus.

Enzyme and pathway engineering efforts are primarily directed at enhancing the efficiency and specificity of these biotransformations to maximize the yield of the desired product and reduce the formation of byproducts like this compound. The critical step where epimerization can occur is the reduction of the 11-keto group of prednisone (B1679067) to form the 11-hydroxyl group of prednisolone, a reaction catalyzed by 11β-hydroxysteroid dehydrogenase (11β-HSD). The stereoselectivity of this enzyme is paramount. If the enzyme lacks perfect stereospecificity, it can produce the 11α-hydroxy epimer (this compound) alongside the desired 11β-hydroxy product (prednisolone).

Research in this area involves several strategies:

Disruption of Degradation Pathways: Engineered Mycolicibacterium strains are often modified to disrupt specific steroid degradation pathways. nih.gov This prevents the loss of the valuable steroid intermediates and final products.

Directed Evolution of Enzymes: Modern protein engineering techniques, such as directed evolution and site-directed mutagenesis, are used to modify the active sites of key enzymes like 11β-HSD. The goal is to enhance their activity and, crucially, their stereoselectivity to ensure the exclusive production of the 11β-isomer (prednisolone) and prevent the formation of the 11-epi form.

Metabolic Regulation Optimization: "Omics" analyses (genomics, proteomics, metabolomics) are employed to gain a comprehensive understanding of the complex metabolic regulation in steroid-producing microorganisms. nih.gov This knowledge helps in optimizing strains by addressing factors like cofactor regeneration (e.g., NAD+/NADH balance), which is crucial for the efficiency of dehydrogenase enzymes. nih.gov

EnzymeFunction in Corticosteroid SynthesisRelevance to this compound
Cholesterol Oxidase (ChO) / 3-Hydroxysteroid Dehydrogenase (3-HSD) Initiates steroid degradation by oxidizing the 3-hydroxyl group. nih.govPrecursor-modifying enzyme, upstream of epimer formation.
3-Ketosteroid-Δ1-Dehydrogenase (KstD) Introduces the C1-C2 double bond in the steroid A-ring (e.g., cortisol to prednisolone). nih.govCan be inhibited by 11-epiprednisolone, reducing overall process efficiency. wikipedia.org
11β-Hydroxysteroid Dehydrogenase (11β-HSD) Reduces the 11-keto group (prednisone) to an 11β-hydroxyl group (prednisolone).Lack of stereospecificity can lead to the formation of the unwanted 11α-hydroxy epimer (11-epiprednisolone).
Cytochrome P450 Hydroxylases (e.g., Ksh) Catalyze hydroxylation at various positions on the steroid nucleus, including C9, which is crucial for ring opening and degradation. nih.govEngineering these enzymes is key to controlling the metabolic flux towards desired intermediates rather than degradation.

Biocatalytic Cascades in Corticosteroid Synthesis

Biocatalytic cascades represent a sophisticated approach in which multiple enzymatic reactions are performed sequentially, often in a single reaction vessel ("one-pot" synthesis), to build complex molecules like corticosteroids from simpler precursors. wikipedia.org This strategy mimics the efficiency of natural metabolic pathways and is a cornerstone of green chemistry, minimizing waste and improving economic viability. wikipedia.org

The synthesis of prednisolone from a precursor like cortisol involves at least one key transformation: dehydrogenation at the C1-C2 position. A biocatalytic cascade for this purpose would typically involve an engineered microorganism or a combination of purified enzymes to carry out the necessary steps with high selectivity.

The formation of this compound in this context is considered an off-pathway reaction—an undesirable side-product that reduces the yield and purity of the target corticosteroid. The optimization of a biocatalytic cascade for prednisolone production would therefore inherently involve measures to suppress the formation of its 11-epimer.

Key considerations in designing these cascades include:

Enzyme Compatibility: Ensuring all enzymes in the cascade can function effectively under the same reaction conditions (e.g., pH, temperature, solvent).

Cofactor Regeneration: Many key enzymes, particularly dehydrogenases, require cofactors like NAD+/NADH or NADP+/NADPH. An efficient regeneration system for these cofactors is essential for the cascade to function continuously.

Minimizing Product/Substrate Inhibition: The accumulation of intermediates or the final product can inhibit enzymes in the cascade. wikipedia.org As noted, 11-epiprednisolone can inhibit KstD, highlighting the importance of preventing its formation. wikipedia.org

Stereochemical Control: The primary challenge related to this compound is ensuring the high stereoselectivity of the hydroxylating or reducing enzymes. The choice or engineering of the 11β-HSD enzyme is the most critical factor in preventing the formation of the 11α-epimer.

While no biocatalytic cascades are designed to produce this compound, its potential presence drives the refinement of cascades that produce prednisolone and other corticosteroids.

Investigation of Steroid Degradation Pathways in Microorganisms

Microorganisms, particularly bacteria from the phyla Actinobacteria and Proteobacteria, are not only capable of synthesizing valuable steroid intermediates but also of completely degrading them for use as carbon and energy sources. citeab.com The primary aerobic degradation route is the 9,10-seco pathway, which involves the oxygen-dependent cleavage of the steroid rings. citeab.comwikipedia.org

Understanding these degradation pathways is crucial for industrial steroid biotransformation for two main reasons:

To Prevent Product Loss: In strains used for production, the genes responsible for steroid nucleus degradation must be identified and knocked out. This has been a key strategy in developing microbial cell factories that accumulate valuable intermediates like androstenedione (B190577) (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD) from sterols like cholesterol. nih.govwikipedia.org

To Potentially Remove Impurities: In principle, microorganisms with specific catabolic activities could be used for purification. If a microbe could selectively degrade this compound while leaving the desired prednisolone untouched, it could offer a novel "biopurification" method. However, this application is speculative and challenging, as the structural similarity between epimers makes such selective degradation difficult to achieve.

Research has focused on elucidating the gene clusters responsible for steroid catabolism in organisms like Mycobacterium tuberculosis and Rhodococcus species. nih.gov This has allowed for the targeted genetic modification of industrial strains to block degradation and channel metabolic flux towards the desired synthetic products. nih.govwikipedia.org The study of these pathways ensures that while producing a target like prednisolone, the cell does not simultaneously degrade it, nor does it create unwanted byproducts through promiscuous enzyme activity. The focus remains firmly on preventing the formation of this compound in the first place, rather than on its subsequent degradation.

Molecular Mechanisms of Epiprednisolone Action

Glucocorticoid Receptor (GR) Interactions

The initiation of Epiprednisolone's action is its binding to the glucocorticoid receptor in the cell's cytoplasm. In its inactive state, the GR is part of a large multi-protein chaperone complex that maintains it in a conformation ready for high-affinity ligand binding. mdpi.com

The therapeutic efficacy and potency of a glucocorticoid are closely related to its binding affinity for the glucocorticoid receptor. While specific kinetic data for this compound is not extensively detailed in publicly available research, the principles of glucocorticoid-receptor interaction are well-established. Glucocorticoids bind to the ligand-binding domain of the cytosolic GR. mdpi.com This receptor is held in a high-affinity state by a chaperone complex that includes Heat Shock Protein 90 (Hsp90), Heat Shock Protein 70 (Hsp70), and other co-chaperones like p23 and FKBP51. frontiersin.orgmdpi.comnih.gov

The binding affinity and lipophilicity of a steroid are critical determinants of its potency. nih.gov For instance, substitutions on the steroid molecule can significantly alter both its affinity for the receptor and its ability to partition into lipid membranes. nih.gov Generally, a higher binding affinity for the GR correlates with greater potency. researchgate.net

Upon binding of a glucocorticoid like this compound to the cytosolic GR, the receptor undergoes a conformational change. frontiersin.org This transformation triggers the dissociation of the chaperone protein complex, including the replacement of FKBP51 with FKBP52, which is crucial for transport towards the nucleus. frontiersin.org The now-activated Glucocorticoid Receptor/Glucocorticoid (GR/GC) complex exposes a nuclear localization signal. srce.hr

This activated complex is then actively transported from the cytoplasm into the nucleus through the nuclear pore complex (NPC). nih.govsrce.hr This process is mediated by interactions with importin proteins and components of the NPC, such as the nucleoporin Nup62. nih.govuconn.edu Once inside the nucleus, the GR/GC complex can directly interact with DNA to regulate gene transcription. srce.hrnih.gov

Genomic Mechanisms of Action

The primary mechanism by which glucocorticoids exert their anti-inflammatory and immunosuppressive effects is by altering the transcription rates of specific target genes. nih.gov This genomic action is mediated by the GR/GC complex acting as a ligand-dependent transcription factor within the nucleus. The complex can both increase the expression of certain genes (transactivation) and decrease the expression of others (transrepression). frontiersin.orgfrontiersin.org

Once in the nucleus, the GR/GC complex typically dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes. wikipedia.orgendocrinology.orgnih.gov This direct binding of the GR dimer to a GRE generally leads to the recruitment of coactivator proteins and the transcriptional machinery, resulting in an increased rate of gene transcription, a process called transactivation. wikipedia.orgendocrinology.org

Conversely, the GR/GC complex can also bind to negative GREs (nGREs) to inhibit or repress gene transcription. frontiersin.orgfrontiersin.org The interaction with nGREs often prevents receptor dimerization and alters the receptor's conformation to favor transcriptional repression. frontiersin.org

A key component of the anti-inflammatory effect of glucocorticoids is the transactivation of genes that encode anti-inflammatory proteins. mdpi.comfrontiersin.org By binding to GREs in the promoter regions of these genes, the GR/GC complex enhances their expression. frontiersin.org Important anti-inflammatory proteins induced by glucocorticoids include:

Interleukin-10 (IL-10): A cytokine with potent anti-inflammatory properties that inhibits the synthesis of pro-inflammatory cytokines. drugbank.com

Annexin A1 (Lipocortin-1): This protein inhibits phospholipase A2, an enzyme critical for producing inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.compatsnap.com

Glucocorticoid-Induced Leucine Zipper (GILZ): This protein interferes with pro-inflammatory signaling pathways. frontiersin.orgfrontiersin.org

MAP Kinase Phosphatase 1 (MKP-1): MKP-1 dephosphorylates and inactivates mitogen-activated protein kinases (MAPKs), which are key components of inflammatory signaling cascades. frontiersin.orgnih.gov

The induction of these and other anti-inflammatory genes contributes significantly to resolving inflammation. mdpi.com

Perhaps the most critical anti-inflammatory action of glucocorticoids is the repression of pro-inflammatory gene expression. nih.gov This is largely achieved through a mechanism known as transrepression, which does not require the GR to bind directly to DNA. frontiersin.orgwikipedia.org Instead, the monomeric GR/GC complex physically interacts with and inhibits key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). wikipedia.orgfrontiersin.orgnih.gov

NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govfrontiersin.orgwikipedia.org By binding directly to the p65 subunit of NF-κB, the activated GR prevents NF-κB from binding to its DNA response elements and initiating the transcription of its target genes. nih.gov This "tethering" mechanism effectively shuts down a major inflammatory pathway and is considered a cornerstone of glucocorticoid-mediated immunosuppression. endocrinology.orgfrontiersin.orgnih.gov

Interactive Data Table: Key Proteins in this compound's Molecular Pathway

Protein/ComplexRole in the PathwayPrimary LocationRelevant Section
Glucocorticoid Receptor (GR) Binds this compound; acts as a ligand-activated transcription factor.Cytoplasm (inactive), Nucleus (active)3.1, 3.2
Hsp90/Hsp70 Chaperone proteins that maintain GR in a high-affinity binding state.Cytoplasm3.1.1
FKBP52 Co-chaperone that facilitates the transport of the activated GR/GC complex to the nucleus.Cytoplasm3.1.2
Importin Transport protein that mediates the entry of the GR/GC complex into the nucleus.Cytoplasm/Nuclear Pore3.1.2
Nup62 A nuclear pore complex protein that interacts with the GR heterocomplex during nuclear import.Nuclear Pore Complex3.1.2
Nuclear Factor-kappa B (NF-κB) Pro-inflammatory transcription factor inhibited by GR via transrepression.Cytoplasm (inactive), Nucleus (active)3.2.3
Interleukin-10 (IL-10) Anti-inflammatory cytokine whose gene expression is increased by GR via transactivation.Secreted3.2.2
Annexin A1 Anti-inflammatory protein; its expression is induced by GR. Inhibits phospholipase A2.Cytoplasm/Extracellular3.2.2

Inhibition of Phospholipase A2 and Arachidonic Acid Derivatives

Glucocorticoids, as a class of steroidal anti-inflammatory drugs, are known to interfere with the arachidonic acid cascade. A key mechanism in this process is the inhibition of phospholipase A2 (PLA2), the enzyme responsible for liberating arachidonic acid from the cell's membrane phospholipids. nih.govnih.govsigmaaldrich.com This action is not typically a direct inhibition of the enzyme itself in a cell-free environment but rather an indirect process. nih.gov

The anti-inflammatory effects of steroids are linked to their ability to block the release of arachidonic acid's precursor fatty acids. nih.gov This is achieved through the induction of proteins like lipocortin-1. nih.govnih.gov Lipocortin-1 can interact with and inhibit cytosolic phospholipase A2 alpha, which in turn prevents the release of arachidonic acid and its subsequent conversion into pro-inflammatory mediators such as prostaglandins and leukotrienes. nih.govnih.gov By limiting the availability of arachidonic acid, this compound effectively curtails the production of these potent inflammatory molecules. lipidmaps.orgwikipedia.org

Enzymatic Regulation and Inhibition

The metabolic pathways of this compound are intricately regulated by various enzymes, which also serve as targets for its inhibitory actions. This enzymatic regulation is crucial in modulating the activity and availability of glucocorticoids.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Activity (in vitro and in vivo studies)

This compound has been shown to be an inhibitor of 11β-hydroxysteroid dehydrogenase (11β-HSD). oup.com This enzyme is responsible for the interconversion of active cortisol and inactive cortisone (B1669442). metabolomicsworkbench.org In vitro studies have demonstrated that 11-epi-prednisolone can considerably inhibit the dehydrogenation of cortisol. oup.com

In vivo, the inhibition of 11β-HSD1 is a therapeutic strategy being explored to mitigate the adverse effects of prescribed glucocorticoids like prednisolone (B192156). nih.govendocrine-abstracts.org Once administered, prednisolone is converted to the inactive prednisone (B1679067) by 11β-HSD2 and then reactivated by 11β-HSD1. endocrine-abstracts.org Studies have shown that inhibiting 11β-HSD1 can decrease the availability of active prednisolone. endocrine-abstracts.org

Study TypeOrganism/SystemKey Findings
In VitroRat and Mouse Tissues11-epi-prednisolone considerably inhibited the dehydrogenation of cortisol. oup.com
In VivoHumanInhibition of 11β-HSD1 with AZD4017 decreased prednisolone availability by 59%. endocrine-abstracts.org

Role of Cytochrome P450 Enzymes in Steroid Metabolism

While the primary metabolic pathways for many glucocorticoids involve enzymes like 11β-HSD, other enzyme systems also play a role. Cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform, are known to be involved in the metabolism of various steroids. endocrine-abstracts.org Although the specific contributions of CYP enzymes to this compound metabolism are not as extensively detailed as for other glucocorticoids, it is recognized that enzymes such as CYP3A4 (6β-hydroxylase) are part of the broader network of enzymes that metabolize glucocorticoids. endocrine-abstracts.org

Metabolic Studies and Pathways of Epiprednisolone

Metabolism in Biological Systems

The study of epiprednisolone's metabolism is intrinsically linked to that of prednisolone (B192156), a widely used synthetic glucocorticoid. Understanding how this compound is formed and transformed within biological systems is crucial for a comprehensive view of prednisolone's pharmacokinetics.

This compound, specifically 11-epi-prednisolone, is recognized as a related substance and impurity of prednisolone. acs.org The European Pharmacopoeia lists 11-epi-prednisolone (11α,17,21-trihydroxypregna-1,4-diene-3,20-dione) as impurity F in prednisolone active ingredients. acs.org Prednisone (B1679067), a prodrug, is extensively metabolized in the liver to the active form, prednisolone. wikipedia.org Following this conversion, prednisolone itself undergoes further metabolism, resulting in at least 20 different metabolites that are then excreted. pharmgkb.org While this compound is not always listed as a primary metabolite, its presence as a known impurity points to its formation as a byproduct during the synthesis or metabolic conversion of prednisolone. acs.org

The metabolic transformations of corticosteroids like prednisone and prednisolone are complex and involve several key reactions. Phase I metabolic reactions include the oxidation of the hydroxyl group at the C11 position, reduction of the ketone at C20, and hydroxylation at C6. pharmgkb.org The conversion between prednisone and prednisolone is a reversible process mediated by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme system. nih.gov

In the human placenta, for instance, prednisolone is metabolized into prednisone, 20α-dihydroprednisone, 20β-dihydroprednisone, and 20β-dihydroprednisolone. nih.gov Studies have shown that the 20-dihydro metabolites of prednisone are formed from prednisone, not directly from prednisolone. nih.gov The main metabolites found after both systemic and topical use of prednisone/prednisolone include 20α- and 20β-dihydro-prednisone, 20α- and 20β-dihydro-prednisolone, and 6β-hydroxy compounds. pharmgkb.org This highlights a defined pathway where reversible oxidation and reduction at different carbon positions are key steps in the steroid's transformation. pharmgkb.orgnih.gov

Kinetic analyses have been employed to understand the rate at which prednisolone metabolites are formed. In studies using perfused human placental lobules, the formation of three of the four major metabolites—prednisone, 20α-dihydroprednisone, and 20β-dihydroprednisone—was found to follow first-order kinetics. nih.gov The rate constants for the formation of these metabolites were not significantly different when tested at initial prednisolone concentrations of 100 ng/mL versus 1 µg/mL. nih.gov

However, the formation of 20β-dihydroprednisolone demonstrated different kinetics. The rate constant for its formation was significantly higher at the lower initial prednisolone concentration (100 ng/mL) compared to the higher concentration (1 µg/mL). nih.gov This suggests that the pathway leading to 20β-dihydroprednisolone may become saturated at higher substrate concentrations. nih.gov

Impact on Broader Metabolic Pathways

While direct research on the metabolic impact of this compound is limited, the extensive studies on its parent compound, prednisolone, provide the essential context. The metabolic effects of prednisolone on carbohydrates, lipids, and amino acids are well-documented and form the basis for understanding the potential influence of its metabolites.

Research into glucocorticoids like prednisolone has firmly established their significant impact on carbohydrate metabolism. nih.gov These steroids are known to affect glucose metabolism by decreasing glucose utilization and increasing hepatic glucose production. nih.gov Acute administration of even low-dose prednisolone can impair multiple components of carbohydrate metabolism, including reducing peripheral insulin (B600854) sensitivity. nih.govendocrine-abstracts.org Studies have shown that prednisolone treatment strongly increases urinary glucose levels. nih.gov The abnormalities induced by glucocorticoids align with the characteristics of an insulin-resistant state. nih.gov This body of research, focused on the parent compound, creates the framework for investigating whether metabolites like this compound contribute to or modulate these effects.

Prednisolone administration has been shown to significantly alter lipid and amino acid metabolism. nih.gov In studies on healthy volunteers, prednisolone treatment led to a dose-dependent increase in urinary levels of metabolites involved in lipid metabolism, such as propionylcarnitine (B99956) and L-acetylcarnitine. nih.gov This suggests an alteration in fatty acid oxidation.

Furthermore, prednisolone has a profound effect on protein metabolism. Treatment consistently and dose-dependently increases the urinary excretion of numerous proteinogenic amino acids, including lysine, alanine, leucine, valine, and glycine. nih.gov The increased presence of 3-methylhistidine in urine after a single high dose of prednisolone provides evidence for an early onset of glucocorticoid-induced muscle protein catabolism. nih.gov These findings establish a clear impact of prednisolone on lipid and amino acid pathways, guiding further inquiry into the specific roles its various byproducts, including this compound, might play.

Steroid Metabolic Cascades and Enzyme Dysregulation

This compound, a stereoisomer and known impurity of prednisolone, is subject to the same complex metabolic pathways that govern glucocorticoid activity. smolecule.com The metabolic fate of synthetic glucocorticoids like prednisolone and by extension, this compound, is intricately linked to steroid metabolic cascades controlled by a series of enzymes. The activation and inactivation of these steroids are crucial for regulating their biological effects.

A key enzymatic system in this cascade is the 11β-hydroxysteroid dehydrogenase (11β-HSD) family, which has two main isoforms. nih.gov 11β-HSD type 1 primarily functions as a reductase, converting the inactive cortisone (B1669442) to the active cortisol, and similarly, the inactive prodrug prednisone into the active prednisolone. nih.gov Conversely, 11β-HSD type 2 acts mainly as an oxidase, inactivating prednisolone by converting it back to prednisone. nih.gov This enzymatic balance is critical; dysregulation can significantly alter the intracellular concentration of active glucocorticoids. For instance, in cystic fibrosis, studies have shown a general decrease in the activity of enzymes involved in the peripheral metabolism of cortisol, such as 11β-HSD2, while the activity of 11β-HSD1, which regenerates active cortisol from cortisone, is increased. frontiersin.org This suggests an adaptive mechanism to maintain local cortisol availability when adrenal secretion is limited. frontiersin.org

Phase I metabolic reactions, primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver, are also central to glucocorticoid metabolism. nih.govpharmgkb.org Specifically, the CYP3A4 isoenzyme is involved in the hydroxylation of prednisolone to metabolites like 6β-hydroxyprednisolone. pharmgkb.org The activity of these enzymes can be altered by other drugs. For example, co-administration of a CYP3A4 inducer like phenobarbitone can accelerate the clearance of prednisolone from the plasma, effectively reducing its steady-state levels and potentially diminishing its clinical effects. nih.gov Conversely, CYP3A4 inhibitors can decrease clearance and increase plasma concentrations of prednisolone. nih.gov

Further metabolism includes the reduction of the C20 ketone group, a reaction likely catalyzed by enzymes from the aldo-keto reductase 1C (AKR1C) family, leading to the formation of 20α- and 20β-dihydroprednisolone, which are detectable in urine. pharmgkb.org These metabolic pathways are essential for the clearance and detoxification of the steroid.

Metabolomic Profiling Applications

Metabolomic profiling provides a powerful, high-throughput method for analyzing the complete set of small-molecule metabolites in a biological sample. nih.gov For glucocorticoids, this approach offers a noninvasive way to monitor their systemic effects and can help in the discovery of biomarkers related to their metabolic impact. nih.gov This is particularly relevant for understanding the effects of compounds like this compound, which are structurally and metabolically similar to widely used glucocorticoids.

Urine Metabolomics for Glucocorticoid Effects

Urine metabolomic profiling is a valuable tool for assessing the systemic impact of glucocorticoid administration. nih.gov Studies using mass spectrometry-based metabolic profiling of urine from healthy individuals treated with prednisolone have provided detailed insights into the metabolic perturbations caused by the drug. nih.gov

Research has shown that even a single high dose of prednisolone can significantly alter the urinary metabolic profile. nih.gov Key findings from such studies include:

Increased Protein Catabolism : A notable increase in urinary levels of numerous proteinogenic amino acids and 3-methylhistidine is observed shortly after administration, providing early evidence of glucocorticoid-induced muscle wasting. nih.gov

Altered Carnitine Metabolism : Prednisolone treatment strongly increases urinary carnitine derivatives after a single dose, an effect that may diminish with prolonged treatment, possibly reflecting adaptive metabolic mechanisms. nih.gov

Biomarkers of Insulin Resistance : Changes in the urinary levels of specific metabolites, such as proteinogenic amino acids after a single dose and N-methylnicotinamide after prolonged treatment, have been shown to correlate with the homeostatic model assessment of insulin resistance (HOMA-IR). nih.gov

These findings demonstrate that urine metabolomics can effectively serve as a noninvasive method to monitor the metabolic consequences of glucocorticoid exposure and aid in identifying biomarkers for their side effects. nih.gov

Table 1: Changes in Urinary Metabolites Following Prednisolone Administration nih.gov
Metabolite ClassSpecific Metabolites AffectedObserved ChangeAssociated Effect
Amino Acids13 Proteinogenic Amino Acids, 3-MethylhistidineIncreasedMuscle Protein Catabolism
Carnitine DerivativesVariousIncreased (Acutely)Metabolic Shift/Adaptation
Vitamins and CofactorsN-methylnicotinamideCorrelated with HOMA-IRInsulin Resistance Marker

Plasma Steroid Profiling for Metabolic Disorders

Plasma steroid profiling, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the simultaneous measurement of a panel of multiple steroid hormones and their metabolites. frontiersin.orgnih.gov This comprehensive analysis provides a detailed snapshot of adrenal function and steroid metabolism, which is invaluable for diagnosing and understanding various metabolic disorders. nih.govmdpi.com

In the context of endocrine hypertension and related metabolic diseases, plasma steroid profiling has revealed distinct patterns associated with specific conditions. frontiersin.org For example, patients with Cushing's syndrome, a state of chronic glucocorticoid excess, show significant elevations in cortisol, but also in precursors like 11-deoxycortisol and 21-deoxycortisol. nih.gov The specific profile of these and other steroids can help differentiate between the pituitary, ectopic, and adrenal subtypes of the syndrome. nih.gov

Furthermore, recent studies have applied plasma steroid profiling to investigate metabolic disorders in patients with conditions not defined by overt hormone excess, such as nonfunctioning adrenal incidentalomas (NFAI). endocrine.org Research has shown that even in NFAI, distinct plasma steroid profiles can discriminate between patients with and without type 2 diabetes mellitus (DM). endocrine.orgnih.gov In one study, the adrenal-derived androgen 11β-hydroxytestosterone was identified as a key contributor to this discrimination in men, being significantly higher in those with DM and correlating with hyperglycemia and pancreatic β-cell dysfunction, independent of cortisol levels. endocrine.orgnih.gov These findings suggest that metabolic disorders in these patients may be influenced by a broader spectrum of adrenal steroids beyond just cortisol. frontiersin.orgendocrine.org This application highlights the power of plasma steroid profiling to uncover subtle dysregulations in steroid metabolism that contribute to complex diseases. nih.gov

Structure Activity Relationship Sar Investigations of Epiprednisolone

Correlations Between Stereochemical Configuration and Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. uou.ac.innumberanalytics.commhmedical.com In steroids, even minor changes in the orientation of functional groups can lead to significant differences in pharmacological effects. researchgate.net Epiprednisolone and its diastereomer, prednisolone (B192156), differ in the spatial orientation of the hydroxyl group at the 11-carbon position. This stereochemical variation has a profound impact on their biological activities.

The specific arrangement of atoms at chiral centers within the steroid nucleus influences how the molecule fits into the binding pocket of the glucocorticoid receptor (GR). nih.gov The "handedness" of a molecule can dictate whether it can effectively interact with its biological target to elicit a response. numberanalytics.com For glucocorticoids, the precise stereochemistry is essential for optimal binding and subsequent downstream signaling. The difference in the stereochemical configuration between this compound and prednisolone is a key factor underlying their differing potencies and therapeutic profiles.

Influence of Hydroxyl Group Positions on Glucocorticoid Receptor Binding

The position and orientation of hydroxyl (-OH) groups on the steroid skeleton are paramount for glucocorticoid receptor (GR) binding and activation. The presence of a hydroxyl group at the C11 position is a defining feature for glucocorticoid activity. tg.org.au In the case of prednisolone, the 11β-hydroxyl group is crucial for its potent anti-inflammatory effects.

In this compound, the hydroxyl group is in the 11α-position. This alteration in stereochemistry significantly affects its binding affinity for the GR. The binding pocket of the GR has specific hydrogen bond donors and acceptors that interact with the functional groups of the corticosteroid. nih.gov The 11β-hydroxyl group of potent glucocorticoids like prednisolone forms a critical hydrogen bond with the receptor, contributing to a stable ligand-receptor complex. nih.gov The 11α-hydroxyl group of this compound, due to its different spatial orientation, is not positioned to form this key interaction as effectively, leading to a lower binding affinity and consequently, reduced glucocorticoid activity.

Comparative SAR Analysis with Other Corticosteroids (e.g., Prednisolone, Hydrocortisone)

A comparative analysis of the structure-activity relationships of this compound with other corticosteroids like prednisolone and hydrocortisone (B1673445) highlights the key structural determinants of glucocorticoid potency.

Prednisolone vs. This compound: The primary difference lies in the stereochemistry of the C11-hydroxyl group. Prednisolone possesses an 11β-hydroxyl group, which is axial, while this compound has an 11α-hydroxyl group, which is equatorial. This seemingly minor change dramatically reduces the anti-inflammatory potency of this compound compared to prednisolone. Prednisolone itself is about four times more potent than hydrocortisone in its anti-inflammatory effects. nadf.usgpnotebook.comsps.nhs.uk

Hydrocortisone: This is the natural glucocorticoid in humans and serves as a benchmark for comparison. uomustansiriyah.edu.iq Like prednisolone, it has an 11β-hydroxyl group, which is essential for its activity. tg.org.au The introduction of a double bond between carbons 1 and 2 in the A-ring of hydrocortisone to form prednisolone increases glucocorticoid potency. derangedphysiology.com

The following table summarizes the key structural features and their impact on glucocorticoid activity:

CorticosteroidC1-C2 Double BondC11-OH ConfigurationRelative Anti-inflammatory Potency
HydrocortisoneNoβ1
PrednisoloneYesβ4
This compoundYesαSignificantly lower than prednisolone

Computational Modeling and Molecular Dynamics in SAR Studies

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the structure-activity relationships of corticosteroids at a molecular level. mdpi.commdpi.commdpi.com These techniques allow researchers to visualize and analyze the intricate interactions between a ligand, such as this compound, and its receptor. dost.gov.ph

Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a receptor. mdpi.com Docking studies of this compound within the glucocorticoid receptor's ligand-binding domain can help to rationalize its lower binding affinity compared to prednisolone. These models can illustrate how the 11α-hydroxyl group of this compound may lead to steric clashes or an inability to form crucial hydrogen bonds within the binding site.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov By simulating the movements of atoms, MD can reveal how the stereochemistry of this compound affects the conformational changes in the glucocorticoid receptor upon binding. These simulations can help to understand the stability of the drug-receptor complex and the downstream consequences for receptor activation. nih.govuts.edu.au For instance, a less stable interaction, as might be predicted for this compound, would correlate with its reduced biological activity.

Through these computational approaches, a more detailed and dynamic picture of the SAR of this compound can be constructed, complementing experimental data and guiding the design of new corticosteroids with desired activity profiles. nih.govmathworks.com

Preclinical and Translational Research of Epiprednisolone

In Vitro Investigations

In vitro studies are fundamental in characterizing the molecular and cellular effects of a compound. For epiprednisolone, these investigations have centered on its anti-inflammatory, immunosuppressive, and enzyme-inhibiting capacities.

Cellular Assays for Anti-inflammatory and Immunosuppressive Responses

Cellular assays are crucial for understanding how a compound modulates the immune system. This compound, as a glucocorticoid, is expected to exhibit anti-inflammatory and immunosuppressive properties. smolecule.comnih.gov Research in this area often involves primary human cells and cell lines to model inflammatory responses. plos.org

Glucocorticoids like prednisolone (B192156), a related compound, are known to exert their effects by binding to the glucocorticoid receptor (GR), which then alters the transcription of numerous genes in immune cells. nih.gov These changes can lead to the repression of pro-inflammatory genes and the induction of anti-inflammatory ones. plos.orgnih.gov For instance, studies on related corticosteroids demonstrate the ability to inhibit the production of pro-inflammatory mediators such as interleukin-8 (IL-8), tumor necrosis factor-alpha (TNF-α), and IL-1β in human alveolar models of inflammation. frontiersin.org

The anti-inflammatory and immunosuppressive actions of glucocorticoids are complex, affecting various immune cells, including T-lymphocytes and B-lymphocytes. nih.govnih.gov In vitro studies have shown that corticosteroids can diminish B lymphocyte responsiveness and inhibit suppressor T lymphocyte function. nih.gov Furthermore, they can induce an anti-inflammatory phenotype in macrophages, enhancing their ability to clear apoptotic cells, a process that is inherently anti-inflammatory. nih.gov

A common method to assess anti-inflammatory activity in vitro is the Human Red Blood Cell (HRBC) membrane stabilization method. researchgate.net This assay is based on the principle that the erythrocyte membrane is analogous to the lysosomal membrane, and its stabilization by a compound suggests potential stabilization of lysosomal membranes, which can be beneficial in inflammatory conditions. researchgate.net

Table 1: Cellular Assays for Anti-inflammatory and Immunosuppressive Responses

Assay Type Cell Type Measured Effect Relevance
Cytokine Secretion Assay Human Monocyte-Derived Macrophages, Dendritic Cells, Epithelial Cells Inhibition of pro-inflammatory cytokines (e.g., IL-8, TNF-α, IL-1β) frontiersin.org Models the suppression of inflammatory responses in tissues.
Lymphocyte Function Assay Human Peripheral Blood Lymphocytes Alteration of T-cell and B-cell function and proliferation nih.govnih.gov Assesses the immunosuppressive effects on adaptive immunity.
Macrophage Phenotype Assay Macrophages Induction of an anti-inflammatory phenotype, enhanced phagocytosis of apoptotic cells nih.gov Investigates the role in resolving inflammation.
HRBC Membrane Stabilization Human Red Blood Cells Stabilization of erythrocyte membrane researchgate.net Indirectly measures anti-inflammatory potential by assessing membrane stability.

Enzyme Inhibition Assays

Enzyme inhibition assays are laboratory methods used to measure the ability of a compound to block the activity of a specific enzyme. thermofisher.com These assays are vital for understanding a compound's mechanism of action and for identifying potential therapeutic targets. thermofisher.comnih.gov

While specific enzyme inhibition data for this compound is not extensively detailed in the provided search results, the broader class of corticosteroids has been studied for its effects on various enzymes involved in inflammatory and metabolic pathways. For example, the inhibition of enzymes like cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway, is a common target for anti-inflammatory drugs. researchgate.net Other enzymes of interest in inflammation research include lipoxygenases and matrix metalloproteinases. enzyceuticals.eu

Enzyme assays typically monitor the rate of an enzymatic reaction by measuring the change in concentration of a substrate or product over time. thermofisher.com Spectroscopic methods, such as absorption and fluorescence, are commonly employed for this purpose. thermofisher.com

Table 2: Common Enzyme Targets in Anti-inflammatory Research

Enzyme Function in Inflammation Potential Effect of Inhibition
Cyclooxygenase-2 (COX-2) Produces prostaglandins (B1171923) that mediate inflammation and pain. researchgate.net Reduction of inflammation and pain.
Lipoxygenases Involved in the synthesis of leukotrienes, which are inflammatory mediators. enzyceuticals.eu Decrease in inflammatory responses.
Matrix Metalloproteinases (MMPs) Degrade extracellular matrix components, contributing to tissue damage in chronic inflammation. plos.orgenzyceuticals.eu Prevention of tissue degradation.
Phospholipase A2 Releases arachidonic acid, a precursor for prostaglandins and leukotrienes. Reduction in the production of key inflammatory mediators.

In Vivo Studies in Animal Models

In vivo studies in animal models are essential for evaluating the systemic effects of a compound and its potential therapeutic efficacy and safety in a living organism.

Evaluation of Effects on Lymphoid Tissue

Lymphoid tissues, such as lymph nodes and the spleen, are critical components of the immune system. frontiersin.orguniv-mrs.fr Corticosteroids are known to have significant effects on these tissues. In vivo studies with related corticosteroids in animal models, such as ponies, have demonstrated that chronic treatment can cause a marked decrease in the absolute numbers of circulating lymphocytes. nih.gov These studies also suggest a greater decrease in the T-lymphocyte population compared to B-lymphocytes. nih.gov The induction of tertiary lymphoid structures, which can have antitumor functions, is another area of research involving lymphoid tissue. frontiersin.org

Studies on Steroid Resistance in Tumors

While glucocorticoids are used in the treatment of certain lymphoid neoplasms due to their lymphocytolytic effects, resistance to this class of drugs is a significant clinical challenge. nih.gov Research into the mechanisms of steroid resistance is crucial for improving cancer therapies. nih.govnih.gov Studies have shown that glucocorticoids can, in some cases, induce resistance to chemotherapy in solid tumors. nih.govmdpi.com The development of resistance can be linked to alterations in the glucocorticoid receptor or downstream signaling pathways. nih.gov Investigations in this area often utilize various human and mouse lymphoid cell lines to understand how cells become resistant to the effects of glucocorticoids. nih.gov

Potential Therapeutic Research Applications (excluding dosage/administration)

The anti-inflammatory and immunosuppressive properties of this compound suggest several potential avenues for therapeutic research. smolecule.com Its structural relationship to prednisolone, a widely used corticosteroid, further supports its investigation for similar applications. smolecule.comclinicaltrials.eu

Potential research applications include:

Inflammatory and Autoimmune Conditions: Given its classification as a glucocorticoid, this compound could be investigated for its utility in models of inflammatory and autoimmune diseases. smolecule.comclinicaltrials.eu

Cancer Research: The role of glucocorticoids in cancer therapy is complex. While they are effective against certain lymphoid cancers, they can also induce resistance in other tumors. nih.govfrontiersin.org Research on this compound could explore its specific effects on different cancer cell types and its potential in combination therapies. nih.govclinicaltrials.eu

Anti-inflammatory Research Paradigms

Research into the anti-inflammatory properties of glucocorticoids is extensive, with prednisolone serving as a benchmark compound. nih.govnih.gov this compound is recognized for its anti-inflammatory properties, though it is sometimes considered less active than prednisolone. smolecule.com The primary mechanism for glucocorticoids involves the modulation of gene expression through interaction with glucocorticoid receptors (GR). This interaction inhibits the expression of pro-inflammatory cytokines and other mediators of inflammation.

Glucocorticoids like prednisolone reduce inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability. nih.gov They achieve this by inhibiting phospholipase A2, which in turn blocks the production of inflammatory mediators such as prostaglandins and leukotrienes. nih.gov Studies on prednisolone show it downregulates proteins related to type-2 inflammation and chemotaxis, including various interleukins (IL-4, IL-5, IL-13) and chemokines (CCL17, CCL22, CCL24, CCL26). medrxiv.org While high doses of corticosteroids have a primary anti-inflammatory effect, some research suggests they can also have paradoxical pro-inflammatory effects, highlighting the complexity of their action. buffalo.edu

Preclinical models are crucial in elucidating these effects. For instance, in a rat model of arthritis, administration of a prednisolone derivative resulted in a significant reduction in joint swelling and levels of inflammatory mediators like TNF-alpha and IL-6.

Table 1: Key Research Findings in Anti-inflammatory Studies

Research Area Key Findings Reference Compound(s)
Mechanism of Action Inhibition of pro-inflammatory cytokine expression via glucocorticoid receptor modulation. Prednisolone
Cellular Effects Suppression of polymorphonuclear leukocyte migration and reversal of increased capillary permeability. Prednisolone
Molecular Effects Downregulation of inflammatory proteins (e.g., IL-4, IL-5, IL-13, various chemokines). Prednisolone
Animal Models Reduction of joint swelling and inflammatory mediators (TNF-alpha, IL-6) in rat arthritis models. Prednisolone Derivative

Immunosuppressive Research Paradigms

The immunosuppressive effects of glucocorticoids are a cornerstone of their therapeutic use in autoimmune diseases and organ transplantation. nih.gov this compound is noted to possess immunosuppressive activity, similar to its parent compound, prednisolone. smolecule.com The mechanism of this action is intrinsically linked to the anti-inflammatory pathway, primarily through the binding to glucocorticoid receptors and subsequent modulation of gene expression in immune cells.

This modulation leads to the suppression of immune system activity and volume. nih.gov The activated glucocorticoid-receptor complex can enter the cell nucleus, enhancing the expression of anti-inflammatory genes and repressing pro-inflammatory ones. Glucocorticoids can also induce a shift in macrophage differentiation towards an anti-inflammatory phenotype and increase macrophage phagocytosis of apoptotic cells, a process that helps resolve inflammation. nih.gov

A clinical study investigating progressive IgA nephropathy found that treatment including prednisolone resulted in significant preservation of renal function compared to controls. This outcome was attributed to the modulation of the systemic immune response or nephritic injury, demonstrating the potent immunosuppressive effects of the therapy.

Hormonal Imbalance Research

Glucocorticoids, as synthetic versions of the naturally occurring hormone cortisol, can significantly impact the body's endocrine system. Research in this area often investigates the potential for hormonal imbalances resulting from steroid administration. londonendocrinecentre.co.uk

One study involving women with advanced breast cancer investigated the hormonal effects of adding prednisolone to primary endocrine therapy. nih.gov The results showed that in patients receiving prednisolone, the levels of dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) were depressed, which confirms adrenal suppression. nih.gov However, the addition of prednisolone did not cause further changes in the levels of estradiol, luteinizing hormone, or follicle-stimulating hormone beyond those induced by the primary treatments. nih.gov Prolactin and thyroxine levels remained constant throughout the study. nih.gov This research indicates that while prednisolone has a clear suppressive effect on adrenal androgen production, its impact on other hormonal axes may be less pronounced in specific clinical contexts. nih.gov Hormonal imbalances are a known leading cause of infertility and can be diagnosed through blood or urine analysis. lomalindafertility.com

Research into Novel Glucocorticoid Receptor Modulators

The significant side effects associated with long-term glucocorticoid therapy, such as osteoporosis and metabolic disturbances, have driven research into selective glucocorticoid receptor modulators (SGRMs). nih.govgrunenthal.comnih.gov The goal is to develop compounds that retain the anti-inflammatory and immunosuppressive benefits (mediated by transrepression) while minimizing the adverse effects (largely mediated by transactivation). nih.gov

Preclinical and clinical research is exploring various SGRMs that demonstrate this desired dissociation. For example, the non-steroidal SGRM Org 214007-0 showed full efficacy in animal models of acute and chronic inflammation, comparable to prednisolone, but did not induce elevated fasting glucose. plos.org Another compound, GRM-01, displayed potent anti-inflammatory effects in vitro and in vivo but had a significantly weaker impact on markers of glucose and bone metabolism compared to prednisolone. frontiersin.orgfrontiersin.org These novel modulators represent a paradigm shift in anti-inflammatory therapy, moving away from broad-acting glucocorticoids like prednisolone and its isomers toward more targeted treatments. grunenthal.complos.org

Table 2: Comparison of Investigational SGRMs to Prednisolone

Compound Mechanism Anti-inflammatory Efficacy Key Safety Findings
Prednisolone Glucocorticoid Receptor Agonist High Associated with metabolic (hyperglycemia) and bone (osteoporosis) side effects.
Org 214007-0 Selective GR Modulator (SGRM) Full efficacy in animal models, comparable to prednisolone. Did not induce elevated fasting glucose in mice at an equi-efficacious dose.
GRM-01 Selective GR Modulator (SGRM) Potent anti-inflammatory effects in vitro and in vivo. Weaker effect on markers for glucose and bone metabolism compared to prednisolone.
PF-04171327 (Fosdagrocorat) Selective GR Modulator (SGRM) Better clinical anti-inflammatory efficacy compared to prednisone (B1679067) in an RCT. Similar safety profile to prednisone in the study.

Analytical Methodologies in Epiprednisolone Research

Chromatographic Techniques

Chromatographic techniques are fundamental in the analysis of epiprednisolone, enabling its separation, identification, and quantification within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly crucial in this field.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of HPLC methods are essential for ensuring the accurate and reliable analysis of this compound and its related substances. These methods are often developed and validated according to guidelines from the International Conference on Harmonisation (ICH). acs.orgrjwave.org A key challenge in HPLC method development for corticosteroids is achieving adequate separation of structurally similar compounds, such as epimers and isomers. acs.orgnih.gov

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the separation of steroids, including this compound. acs.orgnih.govsilicycle.com This method utilizes a non-polar stationary phase, typically an octadecylsilyl silica (B1680970) (C18) column, and a polar mobile phase. acs.orgnih.govsilicycle.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

The separation of corticosteroids with similar structures can be challenging. nih.govlcms.cz For instance, separating prednisolone (B192156) from its related substances often requires careful optimization of the chromatographic conditions. acs.orgnih.gov The choice of the C18 column can significantly influence the separation efficiency. acs.orgnih.gov In some cases, adjusting the mobile phase composition by including solvents like tetrahydrofuran (B95107) can improve the resolution of closely related steroids. nih.govlcms.cz

A study on the separation of major adrenal steroids utilized a multistep gradient elution with a reversed-phase HPLC system, employing water and 1-propanol (B7761284) as solvents. This system allowed for the resolution of a wide range of steroids in a single run. nih.gov Another method for analyzing prednisolone and its related substances employed a Hypersil Gold C18 column with a mobile phase of acetonitrile (B52724) and water. ijnrd.org

Table 1: Examples of RP-HPLC Columns Used in Steroid Separation

Column NameDimensionsParticle SizeApplication
Phenomenex Gemini C18150 mm × 4.6 mm3 μmSeparation of prednisolone and its related substances. acs.orgnih.gov
Acclaim 120 C18150 mm × 4.6 mm3 μmSeparation of nine corticosteroids. acs.orgnih.gov
YMC basic column150mm × 4.6mm5μmEstimation of Prednisolone in solid dosage form. rjwave.org
Hypersil Gold C18250 mm × 4.6 mm5 µmQuantitative analysis of related substances of Prednisolone. ijnrd.org
Thermo C-18 column4.6 x 250mm5μ particle sizeEstimation of methyl prednisolone in marketed formulation. wjbphs.com

Gradient elution is a powerful technique in HPLC for the analysis of complex mixtures containing compounds with a wide range of polarities, such as in impurity profiling of this compound. nih.govchromatographyonline.comchromatographyonline.com In gradient elution, the composition of the mobile phase is changed during the chromatographic run, allowing for the separation of both weakly and strongly retained components.

The optimization of a gradient elution program involves several factors, including the initial and final mobile phase compositions, the gradient steepness, and the temperature. chromatographyonline.com For impurity profiling of active pharmaceutical ingredients (APIs), gradient elution is often the preferred mode. chromatographyonline.com The goal is to achieve a baseline separation of all impurities from the main compound and from each other. chromatographyonline.com

In the context of prednisolone and its impurities, which would include this compound, an improved stability-indicating RP-HPLC method was developed using a gradient mobile-phase system. acs.orgnih.gov This system consisted of acetonitrile/tetrahydrofuran/water and acetonitrile/water mixtures, which successfully separated prednisolone from its related substances. acs.orgnih.gov The European Pharmacopoeia method for related substances of prednisolone also utilizes a gradient elution with two isocratic steps. acs.orgnih.gov

Ultraviolet (UV) and Photodiode Array (PDA) detectors are the most commonly used detectors in HPLC for the analysis of corticosteroids like this compound. knauer.netscioninstruments.comshimadzu.com These detectors measure the absorbance of UV-visible light by the analytes as they elute from the column. scioninstruments.comshimadzu.com

UV Detectors : These detectors can be set to a single wavelength or a few specific wavelengths. knauer.netshimadzu.com The choice of wavelength is crucial and depends on the UV absorbance characteristics of the analyte. scioninstruments.com For the analysis of prednisolone and its related substances, a detection wavelength of 254 nm has been used. acs.orgnih.gov Another method for prednisolone estimation used a detection wavelength of 240 nm. rjwave.org

Photodiode Array (PDA) Detectors : Also known as Diode Array Detectors (DAD), PDA detectors can acquire absorbance data over a wide range of wavelengths simultaneously. knauer.netresearchgate.netgentechscientific.com This provides several advantages over single-wavelength UV detectors. researchgate.netgentechscientific.com A PDA detector can generate a complete UV-Vis spectrum for each peak, which can be used for peak identification and to assess peak purity by checking for co-eluting impurities. shimadzu.comresearchgate.net This is particularly important in pharmaceutical analysis for detecting the presence of unknown impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the quantification and identification of this compound and its metabolites in biological matrices. ijpras.comnih.govnih.gov This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. nih.govresearchgate.net

LC-MS/MS has proven to be an invaluable tool for studying the metabolism of drugs like prednisolone. nih.govupf.edu In a study on prednisolone metabolism, urine samples were analyzed by LC-MS/MS after hydrolysis and extraction. nih.gov The use of precursor ion scan and neutral loss scan methods allowed for the detection of the parent compound and 20 of its metabolites. nih.gov Feasible structures were proposed for several of these metabolites based on the mass spectrometric data. nih.gov

The high resolution and accuracy of modern mass spectrometers have significantly improved the process of metabolite identification. ijpras.com LC-MS/MS enables the detection and structural characterization of metabolites, which is crucial for understanding the metabolic fate of a drug. ijpras.com The technique is essential in drug discovery and development to identify potentially active or toxic metabolites. ijpras.com

Spectroscopic Techniques

Spectroscopic techniques are instrumental in the structural characterization and quantification of this compound. solubilityofthings.com These methods are based on the interaction of electromagnetic radiation with matter. solubilityofthings.com

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. researchgate.net Attenuated total reflection (ATR) is a sampling technique often used with FTIR. nih.gov A study demonstrated the use of FTIR-ATR spectroscopy, along with Raman spectroscopy, for the quantification of prednisone (B1679067) and prednisolone in tablets. nih.gov The results showed a strong correlation with reference methods, indicating that these spectroscopic techniques can be fast and convenient alternatives for solid dosage form analysis. nih.gov

Mass spectrometry (MS) is another powerful spectroscopic technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. researchgate.netsolubilityofthings.com As discussed in the LC-MS/MS section, its coupling with chromatography is a cornerstone of modern analytical chemistry for steroid analysis. researchgate.net Other spectroscopic methods that can be applied in surface analysis include X-ray photoelectron spectroscopy (XPS) and Auger electron spectroscopy (AES). libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, including steroids like this compound. springernature.comnih.govmdpi.com It provides detailed information about the carbon-hydrogen framework and the stereochemical arrangement of atoms within the molecule. rsc.org

In the analysis of this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. nih.gov 1D NMR, including ¹H and ¹³C NMR, offers initial insights into the chemical environment of individual protons and carbons. libretexts.org However, for complex molecules like steroids, signal overlap is a common issue. rsc.org

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in overcoming these challenges. longdom.orgemerypharma.com

COSY helps in identifying proton-proton coupling networks, establishing the connectivity of adjacent protons. longdom.orgemerypharma.com

HSQC correlates protons to their directly attached carbons, aiding in the assignment of the carbon skeleton. emerypharma.com

NOESY provides information about protons that are close in space, which is crucial for determining the relative stereochemistry of the molecule. longdom.org

The stereochemical assignment of this compound, particularly the differentiation from its diastereomer prednisolone, relies heavily on these advanced NMR techniques. longdom.org The spatial arrangement of substituents, such as the hydroxyl group at the C-11 position, can be definitively determined by analyzing NOE cross-peaks. rsc.orglongdom.org

Infrared (IR) Spectroscopy for Structural Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups:

Hydroxyl (-OH) groups: A broad absorption band in the region of 3200-3600 cm⁻¹.

Carbonyl (C=O) groups: Strong absorption bands around 1600-1750 cm⁻¹, corresponding to the ketone and α,β-unsaturated ketone functionalities.

Carbon-carbon double bonds (C=C): Absorption bands in the 1600-1680 cm⁻¹ region.

While IR spectroscopy is excellent for functional group identification, it is generally used in conjunction with other techniques like NMR for complete structural elucidation.

Circular Dichroism (CD) Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since this compound is a chiral molecule with multiple stereocenters, CD spectroscopy can be used to confirm its absolute stereochemistry. The CD spectrum provides a unique fingerprint that can distinguish between different stereoisomers.

Method Validation and Quality by Design (QbD) Approaches

Method validation is a critical process in pharmaceutical analysis to ensure that an analytical method is suitable for its intended purpose. elementlabsolutions.comwjarr.comadryan.com Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control based on sound science and quality risk management. europa.euipinnovative.comnih.govmt.comresearchgate.net

Assessment of Specificity, Accuracy, Precision, Linearity, Robustness

Validation of analytical methods for this compound involves assessing several key parameters as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH). acs.orgnih.govrjwave.org

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components. elementlabsolutions.comeuropa.eu For this compound, this means the analytical method must be able to separate it from prednisolone and other related impurities. acs.orgnih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. elementlabsolutions.comwjarr.com This is often determined by recovery studies, where a known amount of this compound is added to a sample and the percentage recovery is calculated. iosrjournals.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) for a series of measurements. rjwave.org

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. wjarr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.comeuropa.eu

The following table summarizes the typical validation parameters and their acceptance criteria:

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to measure the analyte in the presence of interferences.Resolution between this compound and other peaks > 1.5.
Accuracy Closeness of results to the true value.Recovery of 98-102%.
Precision Agreement between a series of measurements.RSD < 2%.
Linearity Proportionality of results to concentration.Correlation coefficient (r²) > 0.999.
Robustness Insensitivity to small changes in method parameters.RSD < 2% for varied conditions.

Forced Degradation Studies for Stability-Indicating Methods

Forced degradation studies are essential for developing stability-indicating analytical methods. openaccessjournals.comoceanicpharmachem.com These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. nih.govnih.gov The analytical method must then be able to separate the intact drug from these degradation products, demonstrating its stability-indicating nature. acs.orgnih.gov

For this compound, as an impurity of prednisolone, these studies are typically performed on prednisolone to understand its degradation pathways and ensure that this compound and any new degradation products can be adequately separated and quantified. acs.orgresearchgate.netnih.gov

Impurity Profiling and Quantification in Pharmaceutical Formulations

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or formulation. nih.govbiomedres.us For prednisolone formulations, this compound is a specified impurity that must be monitored. veeprho.comacs.orgnih.gov

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is the most common technique used for impurity profiling and quantification of this compound in prednisolone active pharmaceutical ingredients (APIs) and finished products. acs.orgnih.govbiomedres.us These methods are developed to achieve baseline separation of prednisolone, this compound, and other known and unknown impurities. acs.orgnih.gov The quantification of these impurities is crucial for ensuring that they are below the established safety thresholds. oceanicpharmachem.comgoogle.com

Comparative Academic Studies of Epiprednisolone

Comparative Analysis with Prednisolone (B192156) Isomers and Other Glucocorticoids.fishersci.atiomcworld.comnih.govwikipedia.org

Epiprednisolone is the 11-α-hydroxy epimer of prednisolone, a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive effects. china-sinoway.com This difference in the spatial orientation of the hydroxyl group at the C-11 position, while seemingly minor, has profound implications for the molecule's biological activity. nih.gov

Comparison of Metabolic Fates and Pathways.iomcworld.com

The metabolism of glucocorticoids is a complex process primarily occurring in the liver, involving a series of enzymatic reactions aimed at increasing water solubility to facilitate excretion. drugbank.com Prednisone (B1679067), a closely related steroid, is biologically inert until it is metabolized in the liver to its active form, prednisolone. drugbank.com

The metabolic pathways of prednisolone are well-documented and involve reversible conversion to prednisone, as well as hydroxylation and reduction reactions. upf.edu Studies have identified several metabolites of prednisolone in human urine, including 20α-dihydro-prednisone and various hydroxylated forms. upf.edu

In contrast, the metabolic fate of this compound is less studied due to its lack of therapeutic use. However, based on the known metabolism of other steroids, it is expected to undergo similar biotransformations, such as conjugation with glucuronic acid and sulfate (B86663) to enhance its elimination from the body. wikipedia.org The orientation of the 11-hydroxyl group in this compound likely influences the specific metabolites formed and the rate of their formation.

Comparative Pharmacodynamic Profiles and Cellular Responses.fishersci.atnih.gov

Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. patsnap.comdrugbank.com This binding triggers a conformational change in the receptor, leading to its translocation to the nucleus, where it modulates the expression of target genes. patsnap.com This process results in the broad anti-inflammatory and immunosuppressive actions of these drugs. wikipedia.orgpatsnap.com

Prednisolone is a potent agonist of the glucocorticoid receptor. nih.gov Its binding initiates a cascade of events that includes the inhibition of pro-inflammatory transcription factors like NF-κB and the promotion of anti-inflammatory genes. drugbank.comdrugbank.com The cellular responses to prednisolone include decreased production of pro-inflammatory cytokines, reduced migration of leukocytes to inflammation sites, and induction of apoptosis in certain immune cells. patsnap.com

This compound, due to its 11-α-hydroxyl configuration, is considered inactive or significantly less potent than prednisolone. The 11-β-hydroxyl group of prednisolone is crucial for its binding to the glucocorticoid receptor and subsequent biological activity. nih.gov The altered stereochemistry in this compound likely hinders its ability to effectively bind to and activate the GR, resulting in a diminished or absent pharmacodynamic response. This highlights the high specificity of the glucocorticoid receptor for its ligands.

Structural Differentiations and their Consequences (e.g., 11-alpha vs. 11-beta hydroxyl configuration).nih.govwikipedia.org

The key structural difference between this compound and prednisolone lies in the orientation of the hydroxyl group at the C-11 position of the steroid nucleus. wikipedia.org In prednisolone, this hydroxyl group is in the beta (β) position, meaning it projects above the plane of the steroid ring. nih.gov In this compound, it is in the alpha (α) position, projecting below the plane. sigmaaldrich.com

This seemingly subtle change in stereochemistry has significant consequences for the molecule's three-dimensional shape and its interaction with the glucocorticoid receptor. The 11-β-hydroxyl group of prednisolone is thought to form critical hydrogen bonds within the ligand-binding domain of the GR, stabilizing the active conformation of the receptor. nih.gov The 11-α-hydroxyl group of this compound, due to its different spatial orientation, is unable to form these same interactions, leading to a much weaker binding affinity and a lack of glucocorticoid activity. nih.gov

Molecular simulations have shown that the 11-β-hydroxysteroids, like prednisolone, have more rigid C rings compared to their 11-ketosteroid counterparts, such as prednisone. nih.gov This rigidity is believed to be important for glucocorticoid action. nih.gov The flexibility of the C ring in prednisone allows it to adopt a conformation that can be reduced to the active 11-β-hydroxy form, prednisolone. nih.gov The structural constraints imposed by the 11-α-hydroxyl group in this compound likely prevent it from adopting a conformation that can effectively activate the glucocorticoid receptor.

Comparative Methodologies in Steroid Research.

The study of steroids like this compound relies on a variety of analytical techniques to separate, identify, and quantify these compounds in biological matrices. Comparative studies often employ multiple methods to gain a comprehensive understanding of a steroid's properties.

Commonly used techniques in steroid research include:

High-Performance Liquid Chromatography (HPLC): A versatile method for separating steroids and their metabolites. acs.org Reversed-phase HPLC is frequently used, and the development of improved methods continues to enhance the separation of closely related steroid isomers. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying steroids, often after derivatization to increase their volatility. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for the analysis of steroids in complex mixtures like urine and plasma. researchgate.netnih.gov LC-MS/MS methods are particularly valuable for characterizing steroid metabolites. upf.edu

Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay used for screening and quantifying total steroid levels. researchgate.netresearchgate.net However, it may lack the specificity of chromatographic methods and can be prone to cross-reactivity. researchgate.net

Comparative studies have shown that while ELISA can be useful for initial screening, chromatographic techniques like GC-MS and LC-MS are necessary for confirmation and detailed analysis of individual steroids and their metabolites. researchgate.netnih.gov The choice of method often depends on the specific research question, the required sensitivity and specificity, and the nature of the sample being analyzed.

Comparative Approaches in Steroid Biosynthesis and Degradation.nih.gov

The biosynthesis of steroid hormones is a multi-step process involving a cascade of enzymatic reactions that convert cholesterol into various steroid products. Key enzymes in this pathway include those from the cytochrome P450 superfamily, such as 17α-hydroxylase and 11β-hydroxylase. jcrpe.org

The degradation of steroids is equally complex and is crucial for maintaining hormonal balance and eliminating these compounds from the body. Microbial degradation plays a significant role in the environmental fate of steroids. nih.gov Bacteria have evolved sophisticated pathways to break down the steroid nucleus, often involving oxygen-dependent or -independent mechanisms. nih.govmdpi.com

Comparative genomics and metabolomics are powerful approaches for studying steroid biosynthesis and degradation. By comparing the genomes of different organisms, researchers can identify genes and pathways involved in steroid metabolism. capes.gov.brasm.org Metabolomic analyses, which involve the comprehensive study of metabolites in a biological system, can provide insights into the specific biochemical transformations that steroids undergo. researchgate.net These comparative approaches are essential for understanding the diversity of steroid metabolic pathways in different organisms and environments.

Stereochemical Investigations of Epiprednisolone

Significance of Stereochemistry in Biological Activity and Drug Design

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of medicinal chemistry and drug design. mhmedical.com The spatial configuration of a drug molecule is a critical factor that dictates its interaction with biological targets such as enzymes and receptors. mhmedical.compatsnap.com Many drugs are chiral, existing as enantiomers—non-superimposable mirror images—which can have profoundly different effects within a biological system. patsnap.com Typically, one enantiomer may provide the desired therapeutic benefit, while the other could be inactive or, in some cases, harmful. patsnap.com

The interaction between a drug and its biological target is highly dependent on the drug's stereochemistry, often likened to a key fitting into a lock. patsnap.com The specific orientation of a molecule influences how effectively it can bind to and either activate or inhibit its target. patsnap.com Consequently, understanding and controlling stereochemistry can significantly enhance a drug's potency and selectivity, potentially leading to improved therapeutic outcomes and reduced side effects. patsnap.comresearchgate.net

In the context of corticosteroids, the specific arrangement of atoms defines the molecule's ability to bind to glucocorticoid receptors and elicit a response. The United States Food and Drug Administration (FDA) has established guidelines that emphasize the importance of determining the absolute stereochemistry of chiral compounds early in the drug development process to ensure that analyses are valid. nih.govresearchgate.net This underscores the necessity of focusing on single isomers in drug development, as the therapeutic and safety profiles of drugs originally marketed as mixtures of stereoisomers have often been substantially improved by using a single, more active isomer. washington.edu

Stereoselective Synthetic Strategies for Epiprednisolone and its Analogs

The synthesis of corticosteroids like this compound and its analogs requires precise control over the molecule's stereochemistry. Stereoselective synthesis, also known as chiral synthesis, involves methods that favor the formation of one stereoisomer over another. nih.gov The creation of an "epi-" form of a steroid, such as this compound, involves inverting the stereochemistry at one of the chiral centers relative to the parent compound, Prednisolone (B192156).

Synthetic approaches to corticosteroids can be broadly categorized into chemical synthesis and biotransformation.

Chemical Synthesis : Total synthesis from non-steroidal starting materials often involves key stereoselective steps. For instance, the Torgov synthesis of aromatic steroids incorporates a stereoselective reduction to establish the correct configuration at key carbon atoms. researchgate.net The synthesis of Prednisolone itself can be achieved through the microbiological dehydrogenation of the C1–C2 bond in hydrocortisone (B1673445). chemicalbook.com To create an epimer, specific chemical reactions would be employed to invert a hydroxyl group or another substituent at a particular stereocenter. This can involve protection-deprotection sequences and nucleophilic substitution reactions (e.g., S_N2 reactions) that proceed with inversion of configuration.

Biotransformation : This method uses microorganisms or enzymes to perform specific chemical reactions on a substrate. For example, various strains of Rhodococcus can be used for the regiospecific dehydrogenation of hydrocortisone to produce Prednisolone. chemicalbook.com By selecting specific enzymes or microbial strains, it is possible to achieve high stereoselectivity in reactions like hydroxylation or reduction at various positions on the steroid nucleus.

The synthesis of complex analogs, such as nitro esters of prednisolone, involves esterification at specific positions, like the C-21 hydroxyl group, using various linkers to attach additional functional groups. nih.gov These synthetic strategies must preserve the core stereochemistry of the steroid while adding new functionalities.

Analytical Techniques for Stereochemical Elucidation

Determining the precise three-dimensional structure of this compound is essential for confirming the success of a stereoselective synthesis and for understanding its biological activity. A variety of analytical methods are employed for this purpose.

Gas chromatography (GC) and liquid chromatography (LC), particularly when coupled with mass spectrometry (MS), are powerful tools for separating and identifying steroid isomers. mdpi.comnih.gov High-performance liquid chromatography (HPLC) can be used to separate epimers like betamethasone (B1666872) and dexamethasone (B1670325) after derivatization with a chiral reagent. nih.gov Mass spectrometry provides information on the molecular weight and fragmentation patterns, which can help in structural characterization. mdpi.com However, for the definitive assignment of stereochemistry, spectroscopic techniques are indispensable.

Advanced NMR Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the detailed structure of organic molecules, including the relative stereochemistry of chiral centers. iitb.ac.in Advanced, multi-dimensional NMR techniques provide even deeper insights.

COSY (Correlation Spectroscopy) : This experiment reveals which protons are coupled to each other, helping to trace out the spin systems within the molecule and assign signals to specific protons in the steroid backbone. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates proton signals with the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of carbon resonances. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : The Nuclear Overhauser Effect (NOE) is a phenomenon that reveals the spatial proximity between atoms. diva-portal.org A NOESY experiment generates cross-peaks between protons that are close to each other in space, even if they are not directly bonded. This information is critical for determining the relative configuration of substituents and the conformation of the steroid rings. For example, observing an NOE between a methyl group proton and a proton on the steroid ring can establish their relative orientation (i.e., whether they are on the same face or opposite faces of the molecule).

The chemical shifts of protons and carbons are highly sensitive to the local electronic environment, which is determined by the molecule's stereochemistry. The table below shows typical ¹H NMR chemical shifts for the parent compound, Prednisolone, which would be expected to differ for its epimer, this compound, particularly for protons near the altered stereocenter.

ProtonTypical Chemical Shift (ppm) in Prednisolone (in CD₃OD)
H17.48
H26.25
H46.02
H6α2.48
H11α4.27
H18 (CH₃)0.89
H19 (CH₃)1.43

Data sourced from reference nih.gov.

Use of CD Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for a specific stereoisomer. nih.gov

CD spectroscopy is a powerful tool for determining the absolute configuration of a chiral molecule. mtoz-biolabs.com The process typically involves:

Recording the CD Spectrum : The experimental CD spectrum of the sample is measured in solution. mtoz-biolabs.com

Comparison : This experimental spectrum is then compared to the CD spectrum of a known standard or to a spectrum predicted by theoretical (ab initio or density functional theory) calculations for a specific enantiomer. mtoz-biolabs.comamericanlaboratory.com

Configuration Assignment : If the experimental spectrum matches the spectrum of a known R-configuration standard, the sample is assigned the R configuration. mtoz-biolabs.com If the signs of the major bands are opposite to the calculated spectrum, the sample is assigned the opposite stereochemistry. americanlaboratory.com

This technique is particularly valuable in pharmaceutical development where obtaining high-quality single crystals for X-ray diffraction—the "gold standard" for absolute configuration determination—can be challenging. americanlaboratory.com

Impact of Stereoisomerism on Receptor Interactions and Biological Outcomes

The biological effects of corticosteroids are mediated through their binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor. nih.gov The precise three-dimensional shape of a steroid is paramount for its ability to bind effectively to the ligand-binding domain (LBD) of the GR and elicit a biological response. nih.govnih.gov

The GR's LBD forms a specific pocket, and the affinity of a steroid for this pocket is dictated by a combination of interactions, including hydrogen bonds and hydrophobic interactions. nih.gov Even a minor change in stereochemistry, such as the inversion of a single chiral center to form an epimer, can dramatically alter how the molecule fits into this binding pocket.

For example, the hydroxyl group at the C11 position on the steroidal C-ring is known to form a critical interaction with the amino acid residue Asn564 in the GR. nih.gov A change in the stereochemistry of this hydroxyl group (from β to α, for instance) would alter its position and could weaken or completely disrupt this key interaction. This can lead to a significant difference in biological activity. nih.gov

Studies on non-steroidal GR agonists have shown that different stereoisomers can elicit vastly different responses. In some cases, one isomer (the si isomer) was found to be significantly more active in producing anti-inflammatory effects (transrepression) than its counterpart (re isomer). nih.gov This difference in activity was attributed to how the stereochemistry of a hydroxyl group affected its interaction with the receptor. nih.gov The ability of a ligand to stabilize specific conformations of the receptor can influence the recruitment of co-regulator proteins, ultimately determining whether the biological outcome is primarily therapeutic (transrepression) or associated with side effects (transactivation). nih.gov

The relationship between stereoisomerism and biological function can be summarized as follows:

FactorDescriptionImpact
Molecular Shape The overall 3D structure of the steroid isomer.Determines the "fit" into the glucocorticoid receptor's ligand-binding pocket.
Key Interactions Specific hydrogen bonds and hydrophobic contacts with amino acid residues (e.g., Asn564). nih.govA change in stereochemistry can alter the position of functional groups, weakening or preventing these crucial interactions.
Receptor Conformation The final shape adopted by the receptor after the ligand binds.Different isomers can induce different receptor conformations, leading to differential recruitment of co-regulators.
Biological Outcome The resulting cellular response, such as anti-inflammatory effects (transrepression) or metabolic side effects (transactivation). nih.govOne stereoisomer may be a potent anti-inflammatory agent, while its epimer may be less active or inactive.

Therefore, the stereochemical investigation of this compound is not merely an academic exercise but a critical component in understanding its potential as a therapeutic agent.

Q & A

Q. How should hypothesis generation be structured to explore this compound’s anti-inflammatory mechanisms?

  • Methodological Answer : Develop a testable hypothesis using the "If [intervention], then [outcome]" format. Example: "If this compound inhibits NF-κB signaling in macrophages, then TNF-α secretion will decrease by ≥50% in vitro." Validate hypotheses via pilot experiments using knockout models or siRNA silencing to isolate pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data between in vitro and in vivo models?

  • Methodological Answer :
  • Conduct sensitivity analyses to identify confounding variables (e.g., plasma protein binding in vivo).
  • Use Bland-Altman plots to quantify bias between models.
  • Reconcile discrepancies by integrating multi-omics data (e.g., transcriptomics to identify off-target effects) .

Q. What statistical models are optimal for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :
  • Apply nonlinear regression (e.g., sigmoidal Emax models) to quantify EC50/ED50 values.
  • Use hierarchical Bayesian models to account for inter-individual variability in large cohorts.
  • Report confidence intervals and P-values adjusted for multiple comparisons per CONSORT guidelines .

Q. How can in silico predictions of this compound’s metabolic pathways be validated experimentally?

  • Methodological Answer :
  • Compare computational predictions (e.g., molecular docking simulations for CYP3A4 binding) with stable isotope tracer assays in hepatocytes.
  • Validate metabolite identification via LC-MS/MS and reference standards.
  • Discrepancies should trigger re-evaluation of simulation parameters (e.g., force fields) .

Q. What strategies mitigate selection bias in observational studies of this compound’s long-term effects?

  • Methodological Answer :
  • Use propensity score matching to balance covariates (e.g., age, comorbidities) between treatment and control groups.
  • Perform sensitivity analyses using the E-value to quantify unmeasured confounding.
  • Adhere to STROBE guidelines for transparent reporting .

Q. How should multi-omics data be integrated to characterize this compound’s mechanism of action?

  • Methodological Answer :
  • Employ pathway enrichment analysis (e.g., Gene Ontology, KEGG) to link transcriptomic/proteomic data to biological processes.
  • Use machine learning (e.g., random forests) to prioritize biomarkers correlated with clinical outcomes.
  • Store raw data in FAIR-compliant repositories to enable meta-analyses .

Ethical and Reporting Considerations

Q. What ethical guidelines apply to preclinical studies investigating this compound in animal models?

  • Methodological Answer :
  • Follow ARRIVE 2.0 guidelines for experimental design transparency.
  • Include power calculations to justify sample sizes and minimize unnecessary animal use.
  • Obtain approval from institutional animal care committees and document compliance with NIH standards .

Q. How can researchers address reproducibility challenges in this compound formulation studies?

  • Methodological Answer :
  • Standardize excipient sourcing (e.g., lactose or cellulose derivatives) and storage conditions.
  • Use quality-by-design (QbD) principles to optimize formulation parameters (e.g., particle size, dissolution rate).
  • Publish raw DSC/TGA data in supplementary materials to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.